molecular formula C16H16N4O2 B2531027 N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-ethoxyacetamide CAS No. 1226450-14-1

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-ethoxyacetamide

Cat. No. B2531027
CAS RN: 1226450-14-1
M. Wt: 296.33
InChI Key: OYGKCCOWJFUETI-UHFFFAOYSA-N
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Description

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-ethoxyacetamide, also known as IQ-1E, is a chemical compound that has been widely studied for its potential applications in the field of scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied.

Scientific Research Applications

Molecular Self-Assembly and Anion Coordination

Research by Kalita and Baruah (2010) delves into the structural properties of amide derivatives, highlighting the tweezer-like geometry and channel-like structures formed through weak interactions. This study illuminates the compound's role in self-assembly and anion coordination, providing insights into its potential applications in material science and molecular engineering (Kalita & Baruah, 2010).

Antimicrobial Agents

Holla et al. (2006) synthesized novel pyrazolo[3,4-d]pyrimidine derivatives showing potential as antimicrobial agents. These compounds, derived from reactions involving quinoline derivatives, were screened for antibacterial and antifungal activities, suggesting the compound's utility in developing new antimicrobial strategies (Holla et al., 2006).

Microtubule Destabilization

Sharma et al. (2017) identified quinolin-6-yloxyacetamides (QAs) as potent microtubule destabilizing agents that bind to the colchicine site of tubulin. This action disrupts the microtubule cytoskeleton, highlighting the compound's potential in cancer therapy, particularly against drug-resistant cancer cells (Sharma et al., 2017).

Synthesis of Novel Compounds

Bhambi et al. (2010) explored the synthesis of novel compounds with potential biological activities, including N'-[2-(4-substitutedphenyl)-3-N-ethoxyphthalimido-5-oxoimidazolidene-1-yl]-2-(quinoline-8-yloxy)acetamide derivatives. This work contributes to the expansion of chemical libraries for drug discovery and development (Bhambi et al., 2010).

Monitoring Metal Ions in Biological Systems

Zhou et al. (2012) developed a fluorescent sensor based on a quinoline platform capable of high selectivity and sensitivity towards Cd(2+), demonstrating the compound's application in environmental monitoring and possibly in tracking metal ion dynamics within living organisms (Zhou et al., 2012).

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and quinoline derivatives, have been reported to interact with a variety of biological targets . These targets often include receptors, enzymes, and ion channels, which play crucial roles in various physiological processes.

Mode of Action

Based on the properties of similar compounds, it can be inferred that this compound may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target, thereby influencing the physiological processes regulated by the target.

Biochemical Pathways

Imidazole and quinoline derivatives, which share structural similarities with this compound, have been reported to influence a variety of biochemical pathways . These pathways often involve signal transduction, gene expression, and metabolic processes. The downstream effects of these pathways can include changes in cell behavior, physiological responses, and disease progression.

Pharmacokinetics

The solubility of a compound in biological media is a key determinant of its bioavailability . Therefore, the excellent solubility of this compound in microbiological medium suggests that it may have promising pharmacokinetic properties .

Result of Action

These processes can include signal transduction, gene expression, cell proliferation, and cell death .

properties

IUPAC Name

2-ethoxy-N-(2-imidazol-1-ylquinolin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-2-22-10-15(21)18-13-5-3-4-12-6-7-14(19-16(12)13)20-9-8-17-11-20/h3-9,11H,2,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGKCCOWJFUETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=CC=CC2=C1N=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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